KRH-594 free acid is a potent and specific angiotensin II type 1 receptor antagonist, primarily investigated for its therapeutic potential in conditions such as hypertension, hyperlipidemia, and nephropathy. This compound has demonstrated significant efficacy in various animal models, particularly in diabetic spontaneously hypertensive rats, where it ameliorates hyperlipidemia and prevents end-organ damage associated with hypertension and stroke-prone conditions . The compound's unique properties make it a valuable subject of research in pharmacology and medicinal chemistry.
KRH-594 free acid was developed as part of research aimed at identifying new treatments for cardiovascular diseases. Its synthesis involves complex chemical processes that yield a compound with high specificity for the angiotensin II type 1 receptor, distinguishing it from other antagonists in the same class .
KRH-594 free acid is classified as a non-peptide angiotensin II type 1 receptor antagonist. This classification is significant because it highlights its mechanism of action, which involves blocking the receptor's interaction with its natural ligand, angiotensin II, thereby inhibiting various physiological responses associated with hypertension and related disorders .
The synthesis of KRH-594 free acid is a multi-step process that includes the formation of key intermediates. While specific details regarding the synthetic routes are proprietary, it generally involves the use of specialized reagents and catalysts to achieve the desired chemical structure. The synthesis is optimized for high yield and purity, which is crucial for ensuring the compound's efficacy in research applications.
The synthesis likely employs techniques such as:
These methods are essential for producing KRH-594 free acid with consistent quality suitable for pharmacological studies.
The molecular structure of KRH-594 free acid can be described by its specific arrangement of atoms that confer its biological activity. It features a complex arrangement typical of angiotensin II type 1 receptor antagonists, including functional groups that enhance binding affinity to the target receptor.
Key structural data includes:
KRH-594 free acid participates in various chemical reactions typical of organic compounds. These include:
Common reagents used in these reactions include:
The outcomes of these reactions depend on reaction conditions such as temperature, pH, and solvent choice.
KRH-594 free acid acts by selectively binding to the angiotensin II type 1 receptor, inhibiting its activation by angiotensin II. This blockade prevents downstream signaling pathways that lead to vasoconstriction and aldosterone secretion, thereby contributing to reduced blood pressure and improved vascular health. The compound exhibits insurmountable inhibition characteristics, meaning that even high concentrations of angiotensin II cannot overcome the blockade provided by KRH-594 .
KRH-594 free acid is typically characterized by:
The chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm purity and structure .
KRH-594 free acid has several scientific applications:
Its unique properties make KRH-594 a promising candidate for further development into therapeutic agents aimed at managing hypertension and other cardiovascular conditions .
KRH-594 free acid (dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate) exhibits insurmountable antagonism of the angiotensin II (Ang II) AT1 receptor, characterized by nonparallel rightward shifts of Ang II dose-response curves and suppression of maximal response in isolated rabbit aorta (pKB = 10.4) [1]. This behavior aligns with a two-state, two-step model of receptor interaction:
Preincubation studies demonstrate KRH-594's time-dependent receptor occupancy, requiring 1–2 hours for maximal inhibition of [125I]-Ang II binding in rat liver membranes. This kinetic profile correlates with its persistent antihypertensive effects in spontaneously hypertensive rats (SHRs), where significant blood pressure reduction persists 24 hours post-administration [1] [4].
Table 1: Characteristics of Insurmountable vs. Surmountable AT1 Antagonists
Property | KRH-594 (Insurmountable) | Losartan (Surmountable) |
---|---|---|
Dose-Response Shift | Nonparallel + Maximal Response Suppression | Parallel Rightward Shift |
Receptor Off-Rate | Slow (Hours) | Rapid (Minutes) |
Ki (AT1) | 0.39 nM (Rat) | 20–100 nM (Rat) |
Functional Recovery | >24 Hours | 6–8 Hours |
KRH-594 displays nanomolar affinity for AT1 receptors across species, with notable subtype and interspecies variations:
Table 2: Binding Affinities (Ki) of KRH-594 at Angiotensin Receptors
Receptor Subtype | Human | Rat AT1A | Rat AT1B | Bovine AT2 |
---|---|---|---|---|
KRH-594 | 1.24 nM | 0.67 nM | 1.02 nM | >9,360 nM |
Candesartan (Ref.) | 0.12 nM | 0.15 nM | 0.18 nM | >10,000 nM |
Key findings include:
Table 3: Selectivity Profile of KRH-594 (IC50 >10 µM Unless Noted)
Receptor/Enzyme Class | Representative Targets Tested |
---|---|
GPCRs | α1, α2, β-adrenoceptors; H1 histamine; Muscarinic M1 |
Peptide Receptors | Bradykinin B2; Endothelin ETA |
Ion Channels | L-type Ca2+; Angiotensin-converting enzyme |
The biphenyl-tetrazole moiety of KRH-594 anchors to the orthosteric site via conserved residues:
The cyclopentene carboxylate group confers insurmountability by:
Mutagenesis studies reveal species-dependent residue impacts:
Table 4: Impact of AT1 Receptor Mutations on KRH-594 Binding
Residue (Position) | Mutation | Effect on KRH-594 Ki | Proposed Interaction |
---|---|---|---|
Lys199 (TM3) | Ala | >100-fold Increase (Loss of binding) | Ionic bond with tetrazole |
Asn111 (TM3) | Gly | 50-fold Increase | H-bond with carboxylate |
Tyr35 (TM1) | Phe | 8-fold Increase | π-Stacking with biphenyl |
KRH-594 operates via orthosteric binding at the Ang II site but induces allosteric-like effects through:
Molecular Complex Characterizing System (MCCS) analyses confirm KRH-594 minimally perturbs allosteric pockets (e.g., sodium ion site, lipid-facing domains) while rigidifying the orthosteric site. This distinguishes it from GPCR allosteric modulators like cinacalcet, which induce distinct transmembrane helix rearrangements [5].
Table 5: Orthosteric vs. Allosteric Modulation Characteristics
Property | KRH-594 (Orthosteric Insurmountable Antagonist) | True Allosteric Modulator (e.g., Cinacalcet) |
---|---|---|
Binding Site | Ang II orthosteric pocket | Topographically distinct pocket (e.g., TM6–TM7) |
Endogenous Agonist Requirement | Required for efficacy manifestation | Required for modulatory activity |
Cooperativity (αβ) | Not applicable (Irreversible binding) | Positive (PAM) or Negative (NAM) |
Receptor State Stabilization | Inactive conformation | Active or inactive conformation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: